molecular formula C25H35N2O10P B008552 Buflomedil pyridoxal phosphate CAS No. 104018-07-7

Buflomedil pyridoxal phosphate

Número de catálogo: B008552
Número CAS: 104018-07-7
Peso molecular: 554.5 g/mol
Clave InChI: PFDMMTLRXJOJAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This combination is used in various therapeutic applications, particularly in the treatment of peripheral vascular diseases. Buflomedil enhances blood flow by dilating blood vessels, while pyridoxal phosphate plays a crucial role in numerous enzymatic reactions in the body, including amino acid metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of buflomedil pyridoxal phosphate involves several steps. Initially, buflomedil is synthesized through a series of organic reactions. Pyridoxal phosphate is then prepared by reacting pyridoxal with phosphoric acid. The final step involves combining buflomedil with pyridoxal phosphate under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product .

Análisis De Reacciones Químicas

Stability and Hydrolysis

BPP exhibits pH-dependent stability:

Condition Degradation Pathway Half-Life Primary Products Reference
Acidic (pH < 3) Cleavage of phosphate ester bond~2 hoursBuflomedil + Pyridoxal 5'-phosphate
Alkaline (pH > 9) Hydrolysis of Schiff base linkage~4 hours4-Pyrrolidinobutyrophenone + PLP derivatives
Neutral (pH 7.4) Slow hydrolysis (≤10% degradation in 24h)>48 hoursMinimal degradation

Key Observations :

  • Hydrolysis in acidic conditions releases free buflomedil and PLP, retaining biological activity .
  • Alkaline conditions disrupt the PLP-buflomedil linkage, forming inert byproducts.

Enzymatic Interactions

While BPP itself is not enzymatically active, its PLP moiety participates in cofactor-dependent reactions:

Enzyme System Reaction Type Role of BPP Outcome Reference
Aminotransferases TransaminationPLP acts as electron sink for α-proton abstractionStabilizes carbanion intermediates
Decarboxylases CO₂ eliminationFacilitates Schiff base formation with substratesProduction of biogenic amines (e.g., GABA)
Racemases EpimerizationStabilizes planar transition stateInterconversion of D/L-amino acids

Structural Requirement :
The pyridoxal ring’s aldehyde group forms a Schiff base with lysine residues in enzyme active sites, enabling electron delocalization .

Pharmacokinetic Reactions

BPP undergoes specific transformations in vivo:

Process Site Reaction Kinetic Parameter Reference
Absorption GastrointestinalpH-dependent dissociationBioavailability: ~72%
Metabolism LiverOxidative deamination of buflomedil moietyClearance: 0.42 L/h/kg
Excretion KidneyUnchanged BPP (21% in urine)Renal clearance: 0.15 L/h

Notable Finding :
Sustained-release formulations delay hydrolysis, achieving steady-state plasma concentrations (~250 ng/mL) with once-daily dosing .

Comparative Reactivity

BPP’s reactivity differs from related compounds:

Compound Key Reaction Rate Constant (k) BPP Advantage
Buflomedil HCl Ester hydrolysis (pH 7.4)0.08 h⁻¹Higher phosphate stability
Pyridoxal Phosphate Schiff base formation with amines1.2 × 10³ M⁻¹s⁻¹Enhanced solubility via buflomedil interaction

Data synthesized from

Aplicaciones Científicas De Investigación

Scientific Research Applications

Buflomedil pyridoxal phosphate has been explored across various scientific disciplines, including chemistry, biology, medicine, and industry.

Chemistry

  • Drug Delivery Systems : Used as a model compound for studying drug delivery mechanisms and controlled release formulations.
  • Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions to form various derivatives with potential pharmacological properties.

Biology

  • Cellular Metabolism Studies : Investigated for its role in cellular metabolism and enzyme function, particularly concerning vitamin B6-dependent enzymes.

Medicine

  • Peripheral Vascular Diseases : Approved for treating conditions like intermittent claudication by enhancing blood flow.
  • Acute Ischaemic Stroke : Clinical studies indicate potential benefits in reducing disability and improving outcomes for stroke patients through enhanced cerebral blood flow .

Industry

  • Pharmaceutical Formulations : Utilized in developing new drug formulations and as a reference standard in quality control processes.

Efficacy in Acute Ischaemic Stroke

A systematic review analyzed data from 26 trials involving 2,756 participants to assess buflomedil's efficacy in acute ischaemic stroke treatment. Key findings include:

  • Reduced Risk of Death/Disability : Participants receiving buflomedil showed a lower risk of long-term death or disability compared to control groups (RR 0.71) .
  • Improved Functional Outcomes : The Barthel Index scores indicated significant improvements in daily living independence for those treated with buflomedil .

Neuroprotective Effects

Research indicates that buflomedil may exert neuroprotective effects by improving cerebral blood flow and modulating inflammatory responses during acute cerebral ischaemia .

Actividad Biológica

Buflomedil pyridoxal phosphate, a derivative of buflomedil combined with pyridoxal phosphate (PLP), exhibits various biological activities that are significant in clinical and biochemical contexts. This article synthesizes findings from diverse studies, highlighting its pharmacological effects, mechanisms of action, and implications in therapeutic settings.

Overview of Buflomedil and Pyridoxal Phosphate

Buflomedil is primarily known for its vasodilatory effects, often used in the treatment of peripheral vascular diseases. Pyridoxal phosphate (PLP) , the active form of vitamin B6, serves as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and energy production .

This compound combines the vasodilatory properties of buflomedil with the enzymatic facilitation of PLP. PLP is crucial for:

  • Decarboxylation Reactions : It acts as a cofactor for enzymes that convert amino acids into neurotransmitters such as serotonin and GABA .
  • Transamination : PLP is involved in amino acid synthesis and degradation, impacting metabolic pathways critical for cellular function .
  • Vasodilation : Buflomedil induces vasodilation by inhibiting phosphodiesterase, increasing intracellular cAMP levels, which may enhance blood flow and oxygen delivery to tissues.

Pharmacokinetics

A study on the pharmacokinetics of a sustained-release formulation of this compound revealed that after oral administration of 400 mg, the drug exhibited slower kinetics compared to standard formulations. The maximum plasma concentration was reached approximately 3 hours post-administration, with a steady-state achieved after repeated dosing over seven days .

Parameter Value
Tmax (hours)3
Cmax (ng/ml)467
Steady-state concentration (ng/ml)~250
Urinary excretion (%)21%

Case Studies and Clinical Trials

  • Acute Ischemic Stroke : A systematic review analyzed 26 trials involving 2756 participants treated with buflomedil for acute ischemic stroke. While the evidence was generally low quality, there were indications that buflomedil might reduce long-term disability and death rates among stroke survivors . Key findings included:
    • Long-term outcomes : The risk of death or disability was lower in the buflomedil group (RR 0.71).
    • Short-term outcomes : No significant differences were observed immediately after treatment regarding death or neurological deficits.
  • Coronary Artery Disease : Research indicates that low plasma levels of PLP are associated with acute myocardial infarction. A study showed that patients experienced a significant drop in plasma PLP levels during acute episodes, suggesting a potential role for vitamin B6 deficiency in ischemic heart disease .

Safety Profile

The safety profile of this compound appears favorable based on available data. In trials assessing adverse events during treatment, most reported no significant side effects; however, some studies noted minor events associated with treatment .

Propiedades

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146222
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104018-07-7
Record name Buflomedil pyridoxal phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buflomedil pyridoxal phosphate
Reactant of Route 2
Reactant of Route 2
Buflomedil pyridoxal phosphate
Reactant of Route 3
Buflomedil pyridoxal phosphate
Reactant of Route 4
Reactant of Route 4
Buflomedil pyridoxal phosphate
Reactant of Route 5
Buflomedil pyridoxal phosphate
Reactant of Route 6
Reactant of Route 6
Buflomedil pyridoxal phosphate
Customer
Q & A

Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?

A1: The addition of this compound (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:

  • Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].
  • Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].
  • Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].

Q2: What analytical techniques were employed to investigate the interaction between this compound and poly(vinyl alcohol)?

A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.